
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- is a heterocyclic compound containing oxygen and sulfur atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- typically involves the cyclization of o-mercaptophenols with electrophiles. One common method is the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-methoxyphenyl)
- 1,4-Benzoxathiin-5,7-diol, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-
- 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-
- 1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)-
Uniqueness
1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-hydroxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
342646-92-8 |
|---|---|
Fórmula molecular |
C14H12O4S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-2,3-dihydro-1,4-benzoxathiine-5,7-diol |
InChI |
InChI=1S/C14H12O4S/c15-9-3-1-8(2-4-9)13-7-19-14-11(17)5-10(16)6-12(14)18-13/h1-6,13,15-17H,7H2 |
Clave InChI |
KKZNODODXKAOJC-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=CC(=C2S1)O)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


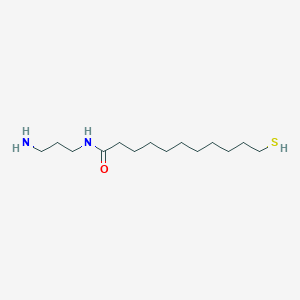
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

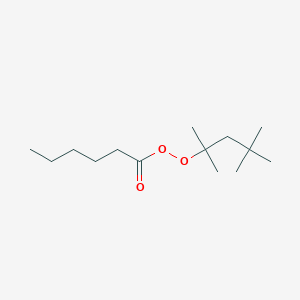
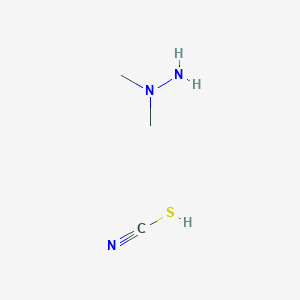
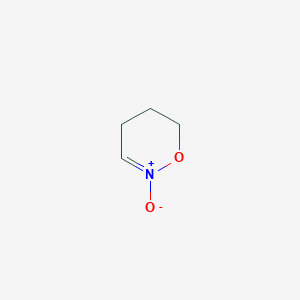
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
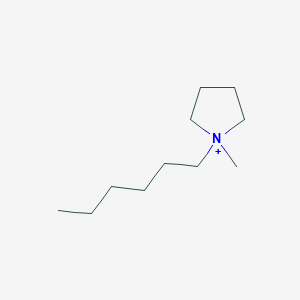
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)

![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
